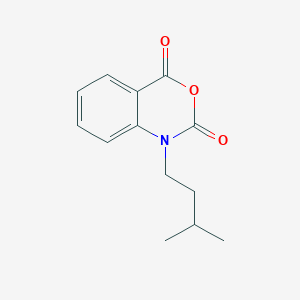

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Description

IUPAC Nomenclature and Systematic Identification

The compound under investigation is systematically identified as 1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature accurately reflects the structural arrangement wherein a 3-methylbutyl substituent is attached to the nitrogen atom at position 1 of the benzoxazine-dione core. The compound is registered with Chemical Abstracts Service (CAS) number 57384-50-6.

Several critical identifiers provide unambiguous characterization of this molecule:

| Parameter | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.267 g/mol |

| Standard InChI | InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | OWSDIKSPNCPMCL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |

The molecule is also documented in various chemical databases under synonyms including 1-(3-methylbutyl)-1H-benzo[d]oxazine-2,4-dione, reflecting its heterocyclic framework with specific connectivity patterns. The chemical structure representation through standardized identifiers such as InChI and SMILES enables precise computational analysis and database searching, facilitating research activities focused on this compound and structurally related derivatives.

Properties

CAS No. |

57384-50-6 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.267 |

IUPAC Name |

1-(3-methylbutyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H15NO3/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)17-13(14)16/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

OWSDIKSPNCPMCL-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)OC1=O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of 3-methylbutylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring structure are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products are substituted benzoxazines with various functional groups.

Scientific Research Applications

Organic Synthesis

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its unique benzoxazine structure is particularly useful in creating various derivatives that can be tailored for specific chemical reactions or properties .

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Polymer Science

Due to its ability to form stable cross-linked structures, this compound is utilized in the production of advanced polymers and resins. These materials are valuable in various industrial applications due to their durability and resistance to heat and chemicals .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of synthesized derivatives similar to this compound, compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably low for several derivatives, indicating strong antibacterial effects .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of benzoxazine derivatives revealed that compounds like this compound can inhibit specific enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the N1 position significantly impacts melting points, solubility, and crystallinity:

Table 1: Substituent Impact on Physical Properties

Key Observations :

- Alkyl vs. Aryl Substituents : The 3-methylbutyl group in the target compound is bulkier and more lipophilic than methyl or aryl groups (e.g., nitrophenyl in 5i ), likely reducing melting points and increasing organic solubility compared to polar analogs.

- The 7-fluoro-1-methyl derivative has a LogP of 0.63, suggesting moderate lipophilicity .

- Crystallinity : N-Methylisatoic anhydride () exhibits pi-stacking in its crystal structure, which may be disrupted by bulky substituents like 3-methylbutyl, affecting solid-state stability .

Key Observations :

- Steric Effects : Introducing a 3-methylbutyl group may require optimized conditions (e.g., excess alkylating agent or elevated temperatures) compared to smaller alkyl groups like ethyl .

- Regioselectivity : Halogenation (e.g., 5-chloro in ) or fluorination () often demands precise control to avoid byproducts .

Key Observations :

- Fungicidal Activity : Polar substituents (e.g., nitro groups in 5i ) may enhance binding to fungal targets, whereas bulky alkyl groups like 3-methylbutyl could reduce permeability.

- Pharmaceutical Utility : N-Methylisatoic anhydride is a key intermediate for drug synthesis, suggesting that the target compound’s 3-methylbutyl group might tailor interactions in metal-catalyzed reactions .

Biological Activity

1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS: 57384-50-6) is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The following sections will explore its biological activity, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Molecular Formula: C13H15NO3

Molar Mass: 233.26 g/mol

Melting Point: 74-77 °C

Boiling Point: 344.4 ± 25.0 °C

Density: 1.173 ± 0.06 g/cm³

pKa: -2.25 ± 0.20

Antimicrobial Properties

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, indicating its usefulness in treating inflammatory diseases .

Analgesic Effects

In animal models, this compound demonstrated analgesic effects comparable to standard pain relief medications. This suggests its potential for development as an analgesic agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. This property makes it a candidate for further research in cancer therapeutics .

Study on Antimicrobial Efficacy

A study published in the Journal of Serb Chem Soc explored the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to control groups .

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this benzoxazine derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential application in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 1-(3-methylbutyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and how are reaction conditions optimized?

The synthesis typically involves heterocyclic anhydrides and trimethylsilyl azide (TMSA) via an acylazide intermediate, Curtius rearrangement to form an isocyanate, and intramolecular cyclization to yield the benzoxazine-dione core . Optimization includes refluxing in benzene (19 hours) and monitoring by GC-MS. Key advantages include simplicity, reduced waste, and yields comparable to phthalimide-based methods. For alkylation at the N1 position (e.g., 3-methylbutyl), nucleophilic substitution or Mitsunobu reactions may be employed, requiring careful control of steric and electronic effects .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Single-crystal X-ray diffraction is critical for confirming the planar aromatic system and intramolecular interactions. For example, bond distances (e.g., C–C = 0.002 Å) and π-stacking (centroid-to-centroid distances of 3.475–3.761 Å) are resolved using this method . NMR (¹H/¹³C) and HRMS validate molecular structure, while FT-IR identifies carbonyl stretches (~1750 cm⁻¹ for the dione moiety). Dynamic disorder in substituents (e.g., methyl groups) may require low-temperature crystallography or DFT modeling .

Q. What biological activities are associated with benzoxazine-dione derivatives?

Benzoxazine-diones exhibit antimicrobial and anti-inflammatory properties. For instance, 3,4-dihydro-1H-3,1-benzoxazine derivatives show activity against Staphylococcus aureus (MIC ~10 µg/mL) and COX-2 inhibition (IC₅₀ ~5 µM) . These activities are linked to the electrophilic dione moiety, which interacts with bacterial enzymes or inflammatory mediators.

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up benzoxazine-dione synthesis?

Discrepancies in yields often arise from competing side reactions (e.g., silylation byproducts) or solvent polarity effects. For example, Washburne’s method (benzene reflux) yields ~75% in small batches but drops to ~50% at larger scales due to incomplete cyclization . Mitigation strategies include:

Q. What structural modifications enhance the bioactivity of benzoxazine-diones in drug discovery?

Substituent effects are critical. For example:

- N1-alkylation (e.g., 3-methylbutyl) improves lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration .

- Electron-withdrawing groups (e.g., fluoro at C6) increase electrophilicity, boosting antimicrobial potency by 2–3 fold .

- Piperazine or thiadiazine fusion (as in spiroisoxazoline derivatives) introduces conformational rigidity, improving target selectivity (e.g., kinase inhibition) .

Q. How do hydrogen-bonding networks and π-stacking influence crystallographic packing and solubility?

In the crystal lattice, π-stacking between the benzoxazine ring and aromatic systems (3.475 Å) stabilizes the structure but reduces aqueous solubility (<0.1 mg/mL). Hydrogen bonds between carbonyl oxygens and water (e.g., O···H–O distance ~2.8 Å) can be engineered via co-crystallization with hydrophilic counterions (e.g., sodium ascorbate) to improve bioavailability .

Q. What computational methods are used to predict the tautomeric stability of benzoxazine-diones?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates tautomerization energy barriers (e.g., 10–15 kcal/mol for keto-enol shifts). Molecular dynamics simulations (100 ns trajectories) reveal solvent-dependent tautomer populations, critical for optimizing reaction pathways .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Curtius rearrangement steps?

Low yields (<40%) often result from competing decomposition of the acylazide intermediate. Solutions include:

Q. What strategies improve the resolution of dynamic disorder in X-ray structures?

For flexible substituents (e.g., rotating methyl groups):

Q. How are structure-activity relationships (SARs) developed for benzoxazine-dione derivatives?

SAR studies combine synthetic diversification (e.g., introducing halogens, alkyl chains) with in vitro assays (e.g., MIC, IC₅₀). For example, replacing the 3-methylbutyl group with a trifluoromethyl analog increases metabolic stability (t₁/₂ from 2.5 to 6.8 hours in hepatic microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.